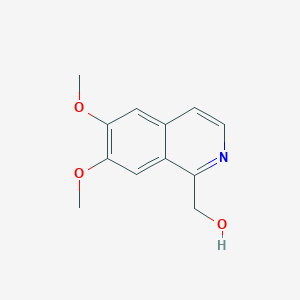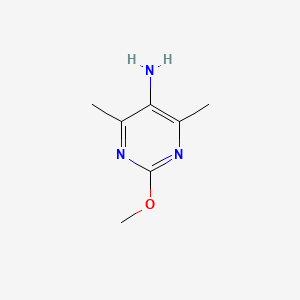![molecular formula C14H7ClN4O2 B8740971 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 496794-76-4](/img/structure/B8740971.png)
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a chloro-nitrophenyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The carbonitrile group can participate in nucleophilic addition reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzimidazoles: Formed by nucleophilic substitution of the chloro group.
Amides: Formed by nucleophilic addition to the carbonitrile group.
Scientific Research Applications
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl methanol
- 2-Chloro-5-nitrophenyl pyridine
Uniqueness
Compared to similar compounds, 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile stands out due to its benzimidazole core, which imparts unique chemical and biological properties
Properties
CAS No. |
496794-76-4 |
|---|---|
Molecular Formula |
C14H7ClN4O2 |
Molecular Weight |
298.68 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O2/c15-11-3-2-9(19(20)21)6-10(11)14-17-12-4-1-8(7-16)5-13(12)18-14/h1-6H,(H,17,18) |
InChI Key |
GCMGWXAJQIXOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8740897.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)
![2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8740913.png)

![6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8740927.png)
![(S)-1-(3-Phenyl-3H-imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B8740943.png)



![6H-Benzo[c]chromene](/img/structure/B8740979.png)

